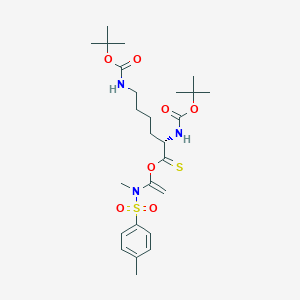
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a hexanethioate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate typically involves multiple steps, including the protection of amino groups, sulfonamide formation, and the introduction of the vinyl and hexanethioate groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Protection of Amino Groups: The amino groups in the hexane backbone are protected using tert-butoxycarbonyl (Boc) groups. This step is crucial to prevent unwanted reactions during subsequent steps.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the protected amine with N,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Vinyl Group Introduction: The vinyl group is introduced through a vinylation reaction, which may involve the use of vinyl halides and a suitable catalyst.
Hexanethioate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl and thioate groups, leading to the formation of sulfoxides and epoxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, epoxides, amines, and substituted vinyl derivatives.
Applications De Recherche Scientifique
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the vinyl and thioate groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-Dimethylphenyl)sulfonamido)vinyl)hexanethioate
- **O-(1-((N,4-Dimethylphenyl)sulfonamido)ethyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate is unique due to the presence of both the vinyl and hexanethioate groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C26H41N3O7S2 |
|---|---|
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanethioate |
InChI |
InChI=1S/C26H41N3O7S2/c1-18-13-15-20(16-14-18)38(32,33)29(9)19(2)34-22(37)21(28-24(31)36-26(6,7)8)12-10-11-17-27-23(30)35-25(3,4)5/h13-16,21H,2,10-12,17H2,1,3-9H3,(H,27,30)(H,28,31)/t21-/m0/s1 |
Clé InChI |
JASQTQYITGMPHQ-NRFANRHFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


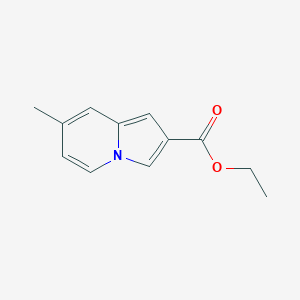
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
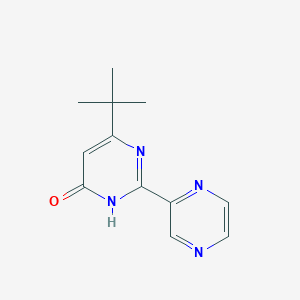


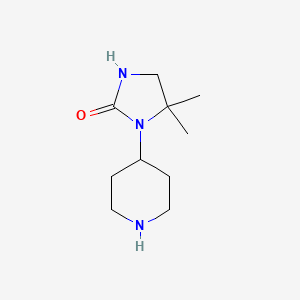
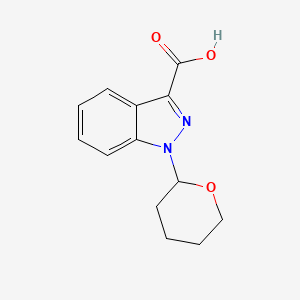



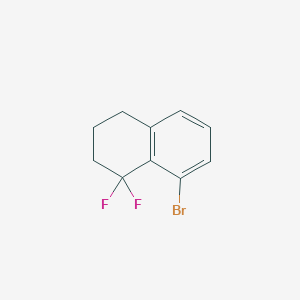
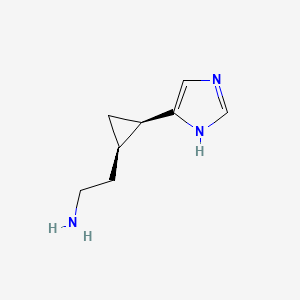
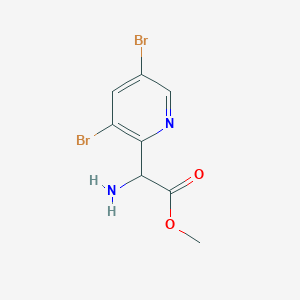
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
